molecular formula C9H19N3O B1598932 4-(2-(Dimethylamino)ethyl)-1,4-diazepan-5-one CAS No. 344779-07-3

4-(2-(Dimethylamino)ethyl)-1,4-diazepan-5-one

Cat. No.: B1598932
CAS No.: 344779-07-3
M. Wt: 185.27 g/mol
InChI Key: NEYJQNBUBDIATQ-UHFFFAOYSA-N
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Description

4-(2-(Dimethylamino)ethyl)-1,4-diazepan-5-one is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Dimethylamino)ethyl)-1,4-diazepan-5-one typically involves the reaction of 2-(dimethylamino)ethylamine with a suitable precursor that forms the diazepane ring. One common method is the cyclization of N-(2-(dimethylamino)ethyl)ethylenediamine with a carbonyl compound under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process typically includes steps such as purification and crystallization to obtain the compound in high purity. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Dimethylamino)ethyl)-1,4-diazepan-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable solvents and catalysts.

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the dimethylamino group.

Scientific Research Applications

4-(2-(Dimethylamino)ethyl)-1,4-diazepan-5-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.

    Materials Science: It is used in the synthesis of polymers and other materials with specific properties, such as stimuli-responsive behavior.

    Biological Research: The compound is investigated for its interactions with biological molecules and its potential as a biochemical probe.

    Industrial Applications: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-(Dimethylamino)ethyl)-1,4-diazepan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, neurotransmitter release, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethylamine: A precursor in the synthesis of 4-(2-(Dimethylamino)ethyl)-1,4-diazepan-5-one.

    N-(2-(Dimethylamino)ethyl)ethylenediamine: Another related compound used in the synthesis of diazepanes.

    N,N-Dimethylaminoethanol: A structurally similar compound with different functional groups.

Uniqueness

This compound is unique due to its specific diazepane ring structure and the presence of the dimethylaminoethyl group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-[2-(dimethylamino)ethyl]-1,4-diazepan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-11(2)7-8-12-6-5-10-4-3-9(12)13/h10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEYJQNBUBDIATQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1CCNCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391803
Record name 4-[2-(Dimethylamino)ethyl]-1,4-diazepan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344779-07-3
Record name 4-[2-(Dimethylamino)ethyl]-1,4-diazepan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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